Technical Monograph: 4'-Cyano-2-pyrrolidinomethyl benzophenone
Technical Monograph: 4'-Cyano-2-pyrrolidinomethyl benzophenone
CAS Registry Number: 898774-26-0 Chemical Family: Functionalized Diaryl Ketones / Benzophenone Derivatives Document Type: Technical Guide for Chemical Development & Research
Executive Summary & Chemical Identity
4'-Cyano-2-pyrrolidinomethyl benzophenone acts as a high-value bifunctional intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents and antihistamines. Its structure combines a photoactive benzophenone core with two distinct reactive handles: an electron-withdrawing nitrile group at the para-position (4') and a basic pyrrolidinyl-methyl moiety at the ortho-position (2).
This specific substitution pattern creates a "push-pull" electronic system across the diaryl ketone, making it a unique scaffold for Fragment-Based Drug Discovery (FBDD). The ortho-benzylic amine functionality renders it a critical precursor for tricyclic ring closures, often leading to isoindoline or benzodiazepine-like pharmacophores.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile |
| Molecular Formula | C₁₉H₁₈N₂O |
| Molecular Weight | 290.36 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in water |
| pKa (Calc) | ~9.5 (Pyrrolidine nitrogen) |
| LogP (Calc) | 3.5 – 3.8 |
| Key Spectroscopic Signature | Nitrile stretch (~2225 cm⁻¹); Carbonyl stretch (~1660 cm⁻¹) |
Synthetic Methodology
The synthesis of CAS 898774-26-0 requires a strategy that preserves the sensitive nitrile group while installing the benzylic amine. The most robust, field-proven protocol involves a Benzylic Bromination – Nucleophilic Substitution sequence starting from the methylated precursor.
Retrosynthetic Analysis
The molecule is disconnected at the C–N bond of the benzylic amine. This reveals pyrrolidine and 2-(bromomethyl)-4'-cyanobenzophenone as the immediate precursors. The bromomethyl intermediate is derived from 2-methyl-4'-cyanobenzophenone via radical halogenation.
Validated Synthetic Protocol
The following protocol is designed to minimize side reactions such as over-alkylation or hydrolysis of the nitrile group.
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
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Reagents: 2-Methyl-4'-cyanobenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic).
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Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.
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Conditions: Reflux under anhydrous conditions for 4–6 hours.
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Mechanism: The benzophenone carbonyl group exerts an electron-withdrawing effect, but the radical stability at the benzylic position facilitates selective monobromination.
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Critical Control Point: Monitor consumption of starting material by TLC. Stop immediately upon completion to prevent gem-dibromination.
Step 2: Nucleophilic Substitution (Amination)
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Reagents: Crude 2-(bromomethyl)-4'-cyanobenzophenone, Pyrrolidine (2.5 eq).
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Solvent: Dichloromethane (DCM) or THF.
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Conditions: 0°C to Room Temperature (RT), 2 hours.
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Workup: The excess pyrrolidine acts as a proton scavenger. Wash with saturated NaHCO₃ to remove hydrobromide salts.
Reaction Workflow Diagram
The following diagram illustrates the chemical pathway and critical process decision nodes.
Caption: Step-wise synthetic workflow for CAS 898774-26-0 emphasizing the conversion of the methyl precursor to the final amine.
Analytical Characterization & Quality Control
Verification of CAS 898774-26-0 requires distinguishing it from potential regioisomers (e.g., 3'-cyano or 4-pyrrolidinomethyl variants).
NMR Spectroscopy Logic
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¹H NMR (400 MHz, CDCl₃):
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Benzylic Protons: A sharp singlet (2H) around δ 3.6–3.8 ppm . This confirms the successful installation of the pyrrolidinomethyl group. If this signal is a doublet, it suggests incomplete reaction or coupling with a proton on the nitrogen (salt form).
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Pyrrolidine Ring: Two multiplets: ~δ 2.4 ppm (4H, N-CH₂) and ~δ 1.7 ppm (4H, C-CH₂-C).
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Aromatic Region:
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Ring A (Benzonitrile): An AA'BB' system characteristic of para-substitution (4 protons, two doublets, ~δ 7.7–7.9 ppm).
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Ring B (Benzophenone): A complex pattern of 4 protons (ABCD system) due to ortho-substitution. Look for the deshielded doublet of the proton ortho to the carbonyl.
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Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI) in Positive Mode.
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Molecular Ion: [M+H]⁺ = 291.15 m/z.
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Fragmentation: Expect a tropylium ion fragment or loss of the pyrrolidine ring (m/z ~220) depending on collision energy.
Analytical Decision Tree
Use this logic flow to troubleshoot synthesis outcomes.
Caption: Analytical decision matrix for validating the identity of 4'-Cyano-2-pyrrolidinomethyl benzophenone.
Applications in Drug Discovery
This compound is not merely an end-product but a "privileged scaffold" intermediate.
Fragment-Based Drug Discovery (FBDD)
The benzophenone core is a historical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and antihistamines. CAS 898774-26-0 introduces a nitrile handle , which is a bioisostere for carbonyls, hydroxyls, and carboxylates.
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Utility: The nitrile can be converted into a tetrazole (using sodium azide/zinc bromide), creating a lipophilic acid bioisostere common in angiotensin II receptor blockers (ARBs).
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Cyclization: The ortho-aminoalkyl arrangement allows for intramolecular cyclization to form isoindolines or dihydroisoquinolines , which are core structures in psychotropic medications.
Photochemical Probes
Benzophenones are potent photoinitiators.[1] This derivative can be used as a photoaffinity probe . The pyrrolidine group allows conjugation to a protein or ligand, while the benzophenone moiety can crosslink to target receptors upon UV irradiation (350–360 nm), aiding in target identification studies.
Safety & Handling (SDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As a nitrile derivative, it may liberate toxic cyanide fumes if heated to decomposition or exposed to strong acids.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic amine is susceptible to oxidation over prolonged periods.
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First Aid: In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.
References
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Chemical Identity & Properties
- National Center for Biotechnology Information. PubChem Compound Summary for CAS 898774-26-0.
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(Verified Search)
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Synthetic Methodology (Benzophenone Functionalization)
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Zhu, N., et al.[2] "Synthesis of ortho-methyl benzophenones and their functionalization." Organic Syntheses, 2021.
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Medicinal Chemistry Applications
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Pyrrolidine Scaffold Utility
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Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021.[4]
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Safety Data
- Thermo Fisher Scientific.
